1-ALLYL-7-[3-(DIFLUOROMETHOXY)PHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-ALLYL-7-[3-(DIFLUOROMETHOXY)PHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as allyl, difluoromethoxy, mercapto, and trifluoromethyl
Preparation Methods
The synthesis of 1-ALLYL-7-[3-(DIFLUOROMETHOXY)PHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the allyl group: This step may involve an allylation reaction using allyl halides under basic conditions.
Incorporation of the difluoromethoxy group: This can be done through a nucleophilic substitution reaction using difluoromethoxy reagents.
Addition of the mercapto group: This step may involve a thiolation reaction using thiolating agents.
Introduction of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using trifluoromethylating agents.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-ALLYL-7-[3-(DIFLUOROMETHOXY)PHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under appropriate conditions.
Substitution: The allyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions at the double bonds present in the allyl group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-ALLYL-7-[3-(DIFLUOROMETHOXY)PHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Materials Science: The compound’s unique properties make it a candidate for developing new materials with specific characteristics.
Chemical Research: It can be used as a building block for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of 1-ALLYL-7-[3-(DIFLUOROMETHOXY)PHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-ALLYL-7-[3-(DIFLUOROMETHOXY)PHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group, which imparts unique properties.
Mercapto-containing compounds: These compounds have a mercapto group, which can participate in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
7-[3-(difluoromethoxy)phenyl]-1-prop-2-enyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2S/c1-2-6-26-14-13(15(27)25-17(26)29)11(18(21,22)23)8-12(24-14)9-4-3-5-10(7-9)28-16(19)20/h2-5,7-8,16H,1,6H2,(H,25,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZLGVDNQRSYAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(F)(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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